Narrow Nuclear Receptor Selectivity vs. Broad-Acting Retinoic Acid
In a screen of 25 human nuclear receptors, dihydroretinoids, including metabolites of 13,14-dihydroretinol, demonstrated a narrow transcriptional profile limited primarily to activation of retinoic acid receptors (RARs) [1]. In contrast, all-trans-retinoic acid (ATRA) is known to activate both RAR and retinoid X receptor (RXR) heterodimers. Furthermore, while the dihydroretinoid metabolite (R)-all-trans-13,14-dihydroretinoic acid exhibited comparable potency to ATRA in promoting RAR-coactivator peptide interactions in a cell-free assay, its potency in activating RAR-controlled genes in cell-based assays was significantly lower [1]. This highlights a key difference in intracellular handling and signaling potency compared to the primary active metabolite ATRA.
| Evidence Dimension | Nuclear Receptor Selectivity & Transcriptional Activation Potency |
|---|---|
| Target Compound Data | Metabolites (specifically dihydroretinoic acid) activate RAR/RXR heterodimers but not RXR homodimers; exhibit a narrow transcriptional profile limited primarily to RARs. |
| Comparator Or Baseline | All-trans-retinoic acid (ATRA) activates both RAR and RXR; is a potent, broad-spectrum activator of retinoid-responsive genes. |
| Quantified Difference | The potency of dihydroretinoic acid in activating RAR-controlled genes in cell-based assays was 'much lower' than that of ATRA, despite comparable activity in cell-free coactivator recruitment assays. |
| Conditions | Cell-based transactivation assays screening 25 human nuclear receptors; cell-free coactivator peptide recruitment assays. |
Why This Matters
This distinct selectivity profile makes 13,14-dihydroretinol essential for experiments designed to isolate RAR-specific effects from confounding RXR signaling, which is not possible with ATRA.
- [1] Moise, A. R., Alvarez, S., Domínguez, M., Alvarez, R., Golczak, M., Lobo, G. P., ... & Palczewski, K. (2009). Activation of retinoic acid receptors by dihydroretinoids. Molecular Pharmacology, 76(6), 1228-1237. View Source
